Cas no 885519-20-0 (3-Iodo-1H-indazol-6-amine)

3-Iodo-1H-indazol-6-amine Chemical and Physical Properties
Names and Identifiers
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- 3-Iodo-1H-indazol-6-amine
- 6-Amino-3-iodo (1H)indazole
- 6-Amino-3-iodo-1H-indazol...
- 6-Amino-3-iodo(1H)indazole
- AKOS015949448
- 3-Iodo-1H-indazol-6-ylamine
- 3-iodo-2H-indazol-6-amine
- FT-0684892
- SCHEMBL14755254
- EN300-1137644
- J-512666
- AS-33764
- A842690
- DTXSID40646300
- CS-0051328
- 885519-20-0
- PB30969
- MFCD07781651
- 6-Amino-3-iodo-1H-indazole
- DB-077925
- 1H-INDAZOL-6-AMINE, 3-IODO-
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- MDL: MFCD07781651
- Inchi: InChI=1S/C7H6IN3/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,9H2,(H,10,11)
- InChI Key: QSRGYTWPGHFSQH-UHFFFAOYSA-N
- SMILES: NC1=CC2=C(C=C1)C(I)=NN2
Computed Properties
- Exact Mass: 258.96064g/mol
- Monoisotopic Mass: 258.96064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7Ų
- XLogP3: 1.6
3-Iodo-1H-indazol-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03671-1G |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 97% | 1g |
¥ 765.00 | 2023-04-13 | |
Chemenu | CM108899-1g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 97% | 1g |
$*** | 2023-05-29 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB03671-10G |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 97% | 10g |
¥ 3,841.00 | 2023-04-13 | |
TRC | I706375-100mg |
3-Iodo-1H-indazol-6-amine |
885519-20-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
Chemenu | CM108899-25g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 97% | 25g |
$1100 | 2021-08-06 | |
TRC | I706375-500mg |
3-Iodo-1H-indazol-6-amine |
885519-20-0 | 500mg |
$ 210.00 | 2022-06-04 | ||
Chemenu | CM108899-10g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 97% | 10g |
$660 | 2021-08-06 | |
Enamine | EN300-1137644-2.5g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 95% | 2.5g |
$277.0 | 2023-10-26 | |
Enamine | EN300-1137644-0.5g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 95% | 0.5g |
$136.0 | 2023-10-26 | |
Enamine | EN300-1137644-0.1g |
3-iodo-1H-indazol-6-amine |
885519-20-0 | 95% | 0.1g |
$125.0 | 2023-10-26 |
3-Iodo-1H-indazol-6-amine Related Literature
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
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Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
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4. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
Additional information on 3-Iodo-1H-indazol-6-amine
Professional Introduction to 3-Iodo-1H-indazol-6-amine (CAS No. 885519-20-0)
3-Iodo-1H-indazol-6-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This heterocyclic amine, belonging to the indazole family, has garnered considerable attention due to its versatile applications in medicinal chemistry and drug development. With a CAS number of 885519-20-0, it serves as a crucial intermediate in synthesizing various bioactive molecules.
The molecular structure of 3-Iodo-1H-indazol-6-amine consists of an indazole core substituted with an iodine atom at the 3-position and an amine group at the 6-position. This configuration imparts unique reactivity, making it a valuable building block for further chemical modifications. The presence of the iodine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal in constructing complex organic molecules.
In recent years, 3-Iodo-1H-indazol-6-amine has been extensively studied for its potential in developing novel therapeutic agents. Its indazole scaffold is a common motif in many pharmacologically active compounds, including kinase inhibitors and antiviral agents. The amine functionality at the 6-position provides a site for further derivatization, enabling the synthesis of diverse analogs with tailored biological activities.
One of the most compelling applications of 3-Iodo-1H-indazol-6-amine is in the field of oncology. Researchers have leveraged its structural features to design small-molecule inhibitors targeting various cancer-related pathways. For instance, studies have demonstrated its utility in developing inhibitors of tyrosine kinases, which play a critical role in cancer cell proliferation and survival. The iodine atom facilitates the introduction of additional functional groups through cross-coupling reactions, allowing for precise tuning of inhibitory activity.
The compound has also shown promise in antiviral research. The indazole core is known to exhibit interactions with viral enzymes and receptors, making it a suitable candidate for designing inhibitors against viral infections. Recent advancements in medicinal chemistry have highlighted the use of 3-Iodo-1H-indazol-6-amine as a precursor in synthesizing novel antiviral agents with enhanced efficacy and reduced toxicity.
Another area where 3-Iodo-1H-indazol-6-amine has made significant contributions is in neuropharmacology. The indazole scaffold is present in several drugs used to treat neurological disorders, including epilepsy and Alzheimer's disease. By modifying the structure of this compound, researchers have been able to develop derivatives with improved pharmacokinetic properties and reduced side effects. The ability to introduce various substituents at different positions on the indazole ring allows for fine-tuning of biological activity, making it a valuable tool in drug discovery.
The synthesis of 3-Iodo-1H-indazol-6-amine typically involves multi-step organic reactions starting from commercially available precursors. Common synthetic routes include halogenation and amination steps, which are optimized to ensure high yield and purity. The use of advanced catalytic systems has further improved the efficiency of these synthetic processes, making it feasible to produce large quantities of the compound for research and industrial applications.
In conclusion, 3-Iodo-1H-indazol-6-amine (CAS No. 885519-20-0) is a versatile and highly valuable compound in pharmaceutical chemistry. Its unique structural features enable diverse applications in drug development, particularly in oncology, antiviral therapy, and neuropharmacology. The ongoing research into this compound continues to uncover new possibilities for its use in designing next-generation therapeutic agents.
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